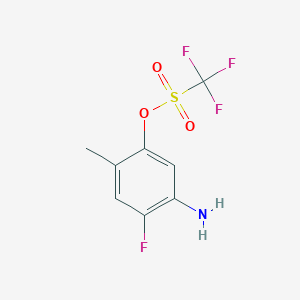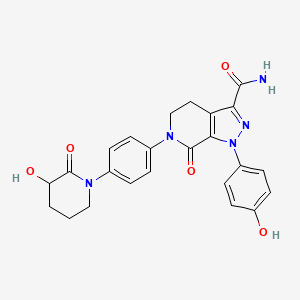
Levofloxacin Isopropyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levofloxacin Isopropyl Ester is a derivative of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is characterized by its molecular formula C21H26FN3O4 and a molecular weight of 403.45 g/mol . This compound is primarily used as an impurity reference standard in pharmaceutical testing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Levofloxacin Isopropyl Ester involves the esterification of levofloxacin with isopropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The esterification reaction is followed by purification steps, such as recrystallization or chromatography, to isolate the pure this compound .
化学反応の分析
Types of Reactions
Levofloxacin Isopropyl Ester undergoes various chemical reactions, including:
- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions to yield levofloxacin and isopropyl alcohol.
- Oxidation : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
- Substitution : Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives .
Common Reagents and Conditions
- Hydrolysis : Acidic (HCl) or basic (NaOH) conditions.
- Oxidation : Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Substitution : Nucleophiles such as amines or thiols .
Major Products Formed
- Hydrolysis : Levofloxacin and isopropyl alcohol.
- Oxidation : N-oxide derivatives of this compound.
- Substitution : Substituted levofloxacin derivatives .
科学的研究の応用
Levofloxacin Isopropyl Ester is utilized in various scientific research applications, including:
- Pharmaceutical Testing : Used as an impurity reference standard to ensure the quality and purity of levofloxacin formulations .
- Biomedical Analysis : Employed in high-performance liquid chromatography (HPLC) methods for the determination of levofloxacin levels in biological samples .
- Drug-Metal Interaction Studies : Used to study the interactions between levofloxacin and essential metal ions in the human body .
- Antibacterial Research : Investigated for its antibacterial activity and potential use in developing new antibacterial agents .
作用機序
Levofloxacin Isopropyl Ester, like levofloxacin, exerts its effects by inhibiting two key bacterial enzymes : this compound, like levofloxacin, exerts its effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
- Ofloxacin : A racemic mixture of which levofloxacin is the active L-isomer.
- Ciprofloxacin : Another fluoroquinolone antibiotic with a similar mechanism of action but different spectrum of activity.
- Moxifloxacin : A newer fluoroquinolone with enhanced activity against Gram-positive bacteria .
Uniqueness
Levofloxacin Isopropyl Ester is unique due to its specific esterification, which may alter its pharmacokinetic properties compared to its parent compound, levofloxacin. This modification can potentially influence its absorption, distribution, metabolism, and excretion profiles, making it a valuable compound for research and pharmaceutical applications .
特性
分子式 |
C21H26FN3O4 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
propan-2-yl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C21H26FN3O4/c1-12(2)29-21(27)15-10-25-13(3)11-28-20-17(25)14(19(15)26)9-16(22)18(20)24-7-5-23(4)6-8-24/h9-10,12-13H,5-8,11H2,1-4H3/t13-/m0/s1 |
InChIキー |
IXQZLXNKJACFQB-ZDUSSCGKSA-N |
異性体SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC(C)C |
正規SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)





